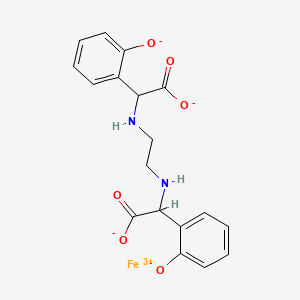
Fe-Ehpg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fe-Ehpg, also known as this compound, is a useful research compound. Its molecular formula is C18H16FeN2O6- and its molecular weight is 412.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
-
Anticancer Activity
- 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. For instance, studies have shown that certain derivatives can inhibit protein tyrosine phosphatases, which are critical in cancer signaling pathways .
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promise as potential antifungal agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
-
Neuroprotective Effects
- Preliminary studies suggest that 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease .
Table 1: Summary of Research Findings on Anticancer Activity
Table 2: Antimicrobial Activity Data
Propriétés
Numéro CAS |
85922-81-2 |
|---|---|
Formule moléculaire |
C18H16FeN2O6- |
Poids moléculaire |
412.2 g/mol |
Nom IUPAC |
2-[2-[[carboxylato-(2-oxidophenyl)methyl]amino]ethylamino]-2-(2-oxidophenyl)acetate;iron(3+) |
InChI |
InChI=1S/C18H20N2O6.Fe/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26);/q;+3/p-4 |
Clé InChI |
ROUACTHMBRMGKZ-UHFFFAOYSA-J |
SMILES |
C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[Fe+3] |
SMILES canonique |
C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[Fe+3] |
Synonymes |
Fe-EHPG iron-ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) iron-N,N'-ethylenebis(o-hydroxyphenyl)glycine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















